Isopropylpiperazine

Description

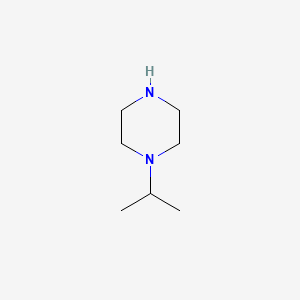

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKWMTXTYKVFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195762 | |

| Record name | Piperazine, 1-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-42-7 | |

| Record name | Isopropylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Isopropylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis pathway for isopropylpiperazine, a valuable building block in the development of various bioactive molecules and pharmaceuticals.[1] The document details the core chemical reaction, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Core Synthesis Pathway: Reductive Amination of Diethanolamine (B148213)

A well-documented method for the preparation of mono-N-isopropylpiperazine involves the condensation of diethanolamine with isopropylamine (B41738) at elevated temperatures in the presence of a suitable catalyst.[2] This reaction is a form of reductive amination, where the amine reacts with the hydroxyl groups of diethanolamine, leading to cyclization and the formation of the piperazine (B1678402) ring.

The overall reaction can be represented as follows:

Caption: Reductive amination of diethanolamine with isopropylamine.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of mono-N-isopropylpiperazine as described in the literature.[2]

| Parameter | Value |

| Reactants | |

| Diethanolamine | 140 parts by weight |

| Isopropylamine | 190 parts by weight |

| Catalyst | |

| Alumina-Nickel | 25 parts by weight |

| Reaction Conditions | |

| Temperature | 250 °C |

| Duration | 3 hours |

| Product | |

| Mono-N-isopropylpiperazine | 24.0 parts by weight |

| Boiling Point | 156-163 °C |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of mono-N-isopropylpiperazine, adapted from established methods.[2]

Materials:

-

Diethanolamine

-

Isopropylamine

-

Alumina-Nickel catalyst (or Raney Nickel)

-

Solid Potassium Hydroxide

-

Autoclave

-

Distillation apparatus

Procedure:

-

A suspension of 25 parts of an alumina-nickel catalyst in 140 parts of diethanolamine and 190 parts of isopropylamine is prepared.

-

The mixture is heated for 3 hours in an autoclave at 250 °C.

-

After cooling, the catalyst is removed by filtration.

-

The filtrate is then distilled. The fraction that distills between 100-190 °C is collected.

-

This collected fraction is dried over solid potassium hydroxide.

-

The dried fraction is redistilled to yield mono-N-isopropylpiperazine, which has a boiling point between 156-163 °C.

Caption: Experimental workflow for this compound synthesis.

Alternative Synthesis Pathways

While the reductive amination of diethanolamine is a primary method, other synthetic routes to N-alkylated piperazines exist and may be suitable depending on the available starting materials and desired scale.

-

Direct Alkylation of Piperazine: This approach involves the reaction of piperazine with an isopropyl halide. However, controlling the mono- to di-alkylation ratio can be challenging, often resulting in a mixture of products. The use of a large excess of piperazine can favor mono-alkylation.

-

Reductive Amination of Piperazine: Piperazine can be reacted with acetone (B3395972) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield N-isopropylpiperazine. This method is common in medicinal chemistry for the synthesis of N-alkylated amines.

-

Synthesis using Protecting Groups: To avoid di-alkylation, one of the nitrogen atoms of the piperazine ring can be protected with a group like tert-butoxycarbonyl (Boc). The unprotected nitrogen can then be alkylated, followed by the removal of the protecting group to yield the mono-alkylated product.

References

An In-depth Technical Guide to the Chemical Properties of 1-Isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylpiperazine (B163126), a substituted derivative of piperazine (B1678402), is a key building block in modern medicinal chemistry. Its structural motif is incorporated into a variety of pharmacologically active compounds, highlighting its importance in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical properties of 1-isopropylpiperazine, offering valuable data and methodologies for professionals engaged in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-isopropylpiperazine is fundamental to its application in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile.

General and Physical Properties

1-Isopropylpiperazine is a clear, pale yellow liquid at room temperature.[1][2] It is characterized by the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol .[1][3] Key physical constants are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-Isopropylpiperazine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [1][3] |

| Molecular Weight | 128.22 g/mol | [1][3] |

| Appearance | Clear pale yellow liquid | [1][2] |

| Boiling Point | 180-181 °C (lit.) | [1][3] |

| Density | 0.896 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.4710 (lit.) | [1][3] |

| Flash Point | 54.4 °C (129.9 °F) - closed cup | [4] |

| Water Solubility | Slightly soluble | [1] |

Acidity and Lipophilicity

The basicity and lipophilicity of 1-isopropylpiperazine are critical parameters in drug design, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

-

pKa: The predicted pKa of 1-isopropylpiperazine is 9.23.[5] This value indicates that it is a moderately strong base, with the piperazine nitrogens being readily protonated at physiological pH.

-

LogP: The calculated octanol-water partition coefficient (XlogP) is 0.4.[3] This suggests that 1-isopropylpiperazine has a relatively balanced hydrophilic-lipophilic character.

Table 2: Acidity and Lipophilicity of 1-Isopropylpiperazine

| Property | Value | Type |

| pKa | 9.23 | Predicted |

| LogP | 0.4 | Calculated (XlogP) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-isopropylpiperazine. Key spectroscopic data are referenced below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data for 1-isopropylpiperazine is available.[3]

-

Infrared (IR) Spectroscopy: FTIR spectra have been recorded for the neat substance.[3]

-

Mass Spectrometry (MS): GC-MS data for 1-isopropylpiperazine has been documented.[3]

-

Raman Spectroscopy: FT-Raman spectra are also available for this compound.[3]

Synthesis and Reactivity

1-Isopropylpiperazine is typically synthesized via the monosubstitution of piperazine. A general and efficient method involves the reaction of piperazine with an appropriate isopropylating agent.

General Synthesis Workflow

A common synthetic route to monosubstituted piperazines involves the in-situ formation of a piperazine-1-ium cation, which then reacts with the desired electrophile. This approach minimizes the formation of the disubstituted by-product.

Biological and Pharmacological Relevance

1-Isopropylpiperazine serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[2] While specific signaling pathways for 1-isopropylpiperazine itself are not extensively documented, its structural presence in various psychoactive drugs suggests its contribution to their overall pharmacological profile.

Some piperazine derivatives have been investigated for their potential as antimicrobial and antifungal agents.[6] Furthermore, certain piperazine-containing antipsychotics have been shown to promote neurite growth on inhibitory substrates, a finding with implications for neuronal regeneration research.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Sample Preparation: A precisely weighed amount of 1-isopropylpiperazine is dissolved in deionized water or a suitable buffer to a known concentration. The ionic strength of the solution is kept constant, typically using a salt solution like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The titrant is added in small, accurate increments.

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where 50% of the piperazine nitrogens are protonated.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for the experimental determination of the octanol-water partition coefficient (LogP).

Methodology:

-

Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: A known amount of 1-isopropylpiperazine is dissolved in one of the pre-saturated phases. The two phases are then combined in a flask and shaken vigorously for a set period to allow for the partitioning of the solute between the two immiscible liquids.

-

Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is achieved. Centrifugation can be used to facilitate this process.

-

Concentration Analysis: The concentration of 1-isopropylpiperazine in each phase is determined using a suitable analytical technique, such as HPLC-UV or GC-MS.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Safety and Handling

1-Isopropylpiperazine is a flammable liquid and vapor.[7] It is toxic in contact with skin, causes skin irritation, and serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.[8]

Conclusion

1-Isopropylpiperazine is a valuable synthetic intermediate with well-defined physicochemical properties. This guide provides a summary of its key chemical characteristics, methodologies for their determination, and an overview of its relevance in the pharmaceutical sciences. The data and protocols presented herein are intended to support researchers and drug development professionals in the effective utilization of this important chemical entity.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 6. CN117088829A - Synthesis method of 1-isopropyl-4-(p-methoxyphenyl)piperazine or its hydrohalide - Google Patents [patents.google.com]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to Isopropylpiperazine (CAS 4318-42-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropylpiperazine (CAS 4318-42-7), a substituted piperazine (B1678402) derivative. The document covers its chemical and physical properties, spectral information, synthesis protocols, and known biological activities, with a focus on presenting data in a structured and accessible format for scientific and research applications.

Chemical and Physical Properties

1-Isopropylpiperazine, also known as 1-(propan-2-yl)piperazine, is a heterocyclic amine with a distinct molecular structure that lends itself to various chemical modifications.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 1-Isopropylpiperazine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [2][3] |

| Molecular Weight | 128.22 g/mol | [2][3] |

| IUPAC Name | 1-propan-2-ylpiperazine | [2] |

| Synonyms | N-Isopropylpiperazine, Isopropylpiperazine | [4][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [4][5] |

| Boiling Point | 180-181 °C (lit.) | [3][6][7] |

| Density | 0.896 g/mL | [3][7] |

| Flash Point | 54.4 °C (closed cup) | |

| Refractive Index (n20/D) | 1.4710 (lit.) | [3][7] |

| Water Solubility | Slightly soluble | [6] |

| LogP (calculated) | 0.4 | [4] |

| Topological Polar Surface Area | 15.3 Ų | [2] |

Spectral Information

Spectroscopic data is crucial for the identification and characterization of 1-Isopropylpiperazine. Available spectral information is summarized in Table 2.

Table 2: Spectral Data for 1-Isopropylpiperazine

| Technique | Data Availability and Key Features | Source(s) |

| ¹³C NMR | Spectra available, providing information on the carbon skeleton. | [2] |

| GC-MS | GC-MS data is available, showing the fragmentation pattern of the molecule. | [2] |

| FT-IR | Spectra available, showing characteristic peaks for N-H, C-H, and C-N bonds. | [2] |

| Raman Spectroscopy | Raman spectra are available for further structural analysis. | [2] |

Synthesis of 1-Isopropylpiperazine

Several synthetic routes for the preparation of monosubstituted piperazines, including 1-Isopropylpiperazine, have been reported. A general and simplified one-pot synthesis method is particularly noteworthy for its efficiency.[8]

Experimental Protocol: One-Pot Synthesis of 1-Isopropylpiperazine

This protocol is adapted from a general method for the synthesis of monosubstituted piperazines.[8]

Materials:

-

Piperazine

-

Isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane)

-

A suitable solvent (e.g., methanol)

-

A supported metal ion catalyst (e.g., on a polymeric resin)

-

Acid (e.g., HCl) to form piperazine monohydrochloride in situ

Procedure:

-

In a reaction vessel, dissolve piperazine in the chosen solvent.

-

Add a stoichiometric amount of acid to protonate one of the nitrogen atoms of the piperazine ring, forming the piperazine-1-ium cation in situ. This "protection" step is crucial to prevent the formation of disubstituted products.

-

Add the supported metal ion catalyst to the reaction mixture.

-

Slowly add the isopropyl halide to the mixture.

-

The reaction can be carried out at room temperature or under reflux, depending on the reactivity of the halide and the desired reaction rate. Microwave-assisted synthesis can also be employed to accelerate the reaction.[8]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the heterogeneous catalyst can be easily removed by filtration.

-

The solvent is then evaporated, and the resulting crude product is purified by recrystallization or column chromatography to yield pure 1-Isopropylpiperazine.

Diagram 1: General Workflow for the Synthesis of 1-Isopropylpiperazine

Caption: A generalized workflow for the one-pot synthesis of 1-Isopropylpiperazine.

Biological Activities and Potential Applications

Piperazine and its derivatives are known to exhibit a wide range of biological activities.[9][10] While specific research on 1-Isopropylpiperazine is limited, the broader class of piperazine-containing compounds has shown significant therapeutic potential.

Antimicrobial and Antifungal Activity: Piperazine derivatives have been synthesized and screened for their antibacterial and antifungal properties.[11][12][13] These compounds have shown efficacy against various strains of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Psychoactive Properties and Pharmaceutical Intermediate: 1-Isopropylpiperazine is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those with psychoactive properties.[1][5] The piperazine scaffold is a common feature in many drugs targeting the central nervous system.

Anti-inflammatory Activity: Some piperazine derivatives have demonstrated anti-inflammatory effects. The mechanism of action for some of these compounds may involve the inhibition of kinases and amines involved in inflammatory pathways.

General Mechanism of Action for Piperazine (Anthelmintic): The parent compound, piperazine, is known for its anthelmintic properties, where it causes paralysis of parasitic worms by acting as a GABA receptor agonist.[14] It is important to note that this specific mechanism may not be directly applicable to all piperazine derivatives, including 1-Isopropylpiperazine, without further investigation.

Diagram 2: Potential Applications of 1-Isopropylpiperazine

Caption: Logical relationships of 1-Isopropylpiperazine's potential applications.

Safety and Handling

1-Isopropylpiperazine is classified as a flammable liquid and is toxic in contact with skin.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a well-ventilated place, away from sources of ignition, and the container should be kept tightly closed.

Conclusion

1-Isopropylpiperazine is a versatile chemical building block with a range of established and potential applications, particularly in the pharmaceutical and chemical industries. This guide has summarized the currently available technical data to support further research and development involving this compound. While the broad biological activities of piperazine derivatives are well-documented, further specific studies on 1-Isopropylpiperazine are needed to fully elucidate its pharmacological profile and potential therapeutic uses.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-异丙基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Isopropylpiperazine 98% CAS: 4318-42-7 - Manufacturer and Supplier | New Venture [nvchem.net]

- 5. CAS 4318-42-7: this compound | CymitQuimica [cymitquimica.com]

- 6. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]

- 7. 1-Isopropylpiperazine 97 4318-42-7 [sigmaaldrich.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

- 9. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijcmas.com [ijcmas.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Piperazine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of Isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 1-Isopropylpiperazine (B163126). The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Identity

1-Isopropylpiperazine, with the IUPAC name 1-(propan-2-yl)piperazine, is an organic compound featuring a central piperazine (B1678402) ring substituted with an isopropyl group on one of the nitrogen atoms.[1] The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] This substitution pattern renders the molecule asymmetric, with one secondary amine and one tertiary amine functional group.

Molecular Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-propan-2-ylpiperazine[1] |

| CAS Number | 4318-42-7[2] |

| Molecular Formula | C₇H₁₆N₂[2] |

| Molecular Weight | 128.22 g/mol [2] |

| Canonical SMILES | CC(C)N1CCNCC1[1] |

| InChI | InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3[1] |

| InChIKey | WHKWMTXTYKVFLK-UHFFFAOYSA-N[1] |

Figure 1: 2D Molecular Structure of 1-Isopropylpiperazine.

Physicochemical Properties

1-Isopropylpiperazine is typically a colorless to pale yellow liquid. It is slightly soluble in water and soluble in various organic solvents. A summary of its key physical and chemical properties is presented below.

Physicochemical Data for 1-Isopropylpiperazine

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 180-181 °C (lit.)[2] |

| Density | 0.896 g/mL[2] |

| Refractive Index (n20/D) | 1.4710 (lit.)[2] |

| Flash Point | 54.4 °C (129.9 °F) - closed cup[2] |

| Water Solubility | Slightly soluble[3] |

Synthesis Protocols

The synthesis of monosubstituted piperazines like 1-isopropylpiperazine can be achieved through several methods. A common approach involves the direct alkylation of piperazine. To prevent disubstitution, the reaction often employs a large excess of piperazine or utilizes a protecting group strategy.[4][5] Another effective method is the reaction of an in-situ formed piperazine-1-ium cation with an appropriate alkylating agent.[4]

General Experimental Protocol for Synthesis

A generalized procedure for the synthesis of monosubstituted piperazines is as follows:

-

Formation of Piperazine Monosalt (In-situ Protection): Anhydrous piperazine is dissolved in a suitable solvent like methanol (B129727). An equimolar amount of an acid (e.g., hydrochloric acid or acetic acid) is added to form the piperazine monosalt in situ.[4] This protonates one nitrogen atom, reducing its nucleophilicity and favoring monosubstitution on the other nitrogen.

-

Alkylation: The appropriate alkylating agent (e.g., 2-bromopropane (B125204) for isopropylpiperazine) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic using a suitable base (e.g., NaOH).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or column chromatography to yield pure 1-isopropylpiperazine.

Figure 2: General workflow for the synthesis of 1-Isopropylpiperazine.

Spectroscopic Characterization

The molecular structure of 1-isopropylpiperazine can be confirmed using various spectroscopic techniques. Below are the expected characteristics from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of conformational isomers (chair and boat forms of the piperazine ring) and the potential for restricted rotation, the NMR spectra of substituted piperazines can be complex.[3][7][8] Temperature-dependent NMR studies are often employed to understand these dynamic processes.[7]

Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.0-1.2 (doublet) | ~18-20 | The two methyl groups are chemically equivalent. |

| Isopropyl -CH | ~2.6-2.8 (septet) | ~55-60 | |

| Piperazine -CH₂- (adjacent to N-isopropyl) | ~2.5-2.7 (multiplet) | ~50-55 | Signals may be broad or split due to conformational dynamics.[7] |

| Piperazine -CH₂- (adjacent to -NH) | ~2.8-3.0 (multiplet) | ~45-50 | Signals may be broad or split due to conformational dynamics.[7] |

| Piperazine -NH | ~1.5-2.5 (broad singlet) | - | Chemical shift is concentration and solvent dependent. |

General Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A sample of 1-isopropylpiperazine (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[9]

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[9]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[9] Standard pulse sequences are used.

-

Variable Temperature (VT) NMR (Optional): To study conformational dynamics, spectra can be recorded at various temperatures, both above and below room temperature, to observe the coalescence of or sharpening of signals.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 1-isopropylpiperazine will exhibit characteristic absorption bands for its secondary and tertiary amine functional groups, as well as the alkyl C-H bonds.

Expected Characteristic IR Absorption Bands

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3350 - 3310 | Weak to Medium | Characteristic of a secondary amine.[11] Tertiary amines do not have this band.[12] |

| C-H Stretch (sp³) | 2970 - 2850 | Strong | From the isopropyl and piperazine methylene (B1212753) groups. |

| N-H Bend | 1650 - 1580 | Medium | This region can sometimes be complex. |

| C-N Stretch | 1250 - 1020 | Medium to Weak | For both the secondary and tertiary aliphatic amine C-N bonds.[11] |

| N-H Wag | 910 - 665 | Strong, Broad | Characteristic of primary and secondary amines.[11] |

General Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: For a liquid sample like 1-isopropylpiperazine, the spectrum can be obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded.

-

Analysis: The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum. The characteristic peaks are then identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 1-isopropylpiperazine is expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the isopropyl group and the fragmentation of the piperazine ring.

Expected m/z Values for Major Fragments in EI-MS

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 128 | [C₇H₁₆N₂]⁺ | Molecular ion (M⁺). |

| 113 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 85 | [M - C₃H₇]⁺ | Loss of the isopropyl group (alpha-cleavage), a common fragmentation for amines. |

| 70 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring. |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring. |

General Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of 1-isopropylpiperazine in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.[13]

-

Ionization: The sample is vaporized and then ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[13][14]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[14]

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Figure 3: General workflow for the spectroscopic analysis of 1-Isopropylpiperazine.

Biological Activity Context

While specific signaling pathways for 1-isopropylpiperazine are not extensively documented in the available literature, the piperazine scaffold is a well-known privileged structure in medicinal chemistry.[5][15] Piperazine derivatives have been investigated for a wide range of biological activities, including anthelmintic, antimicrobial, anti-inflammatory, and anticonvulsant properties.[15][16] Many centrally acting drugs containing a piperazine moiety exert their effects by interacting with neurotransmitter systems, particularly the serotonergic system.[17] Therefore, 1-isopropylpiperazine could serve as a valuable building block for the synthesis of novel therapeutic agents, and its biological activity would typically be assessed through a systematic screening process.

Figure 4: Conceptual workflow for biological screening of a piperazine derivative.

References

- 1. 1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylpiperazine (B163126), a derivative of the versatile piperazine (B1678402) heterocycle, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural simplicity, combined with the modifiable secondary amine, makes it an attractive scaffold for medicinal chemists. This technical guide provides a comprehensive overview of 1-isopropylpiperazine, including its chemical identity, synthetic methodologies, and known biological activities, with a focus on data relevant to drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for isopropylpiperazine is 1-propan-2-ylpiperazine .[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-propan-2-ylpiperazine | [1] |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| CAS Number | 4318-42-7 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 180-181 °C | [3] |

| Density | 0.896 g/mL | [3][5] |

| Refractive Index (n20/D) | 1.4710 | [3] |

| Flash Point | 54 °C (129.9 °F) | [3][5] |

| SMILES | CC(C)N1CCNCC1 | [3][5] |

| InChI | 1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | [3][5] |

| InChIKey | WHKWMTXTYKVFLK-UHFFFAOYSA-N | [3][5] |

Synthesis of 1-Isopropylpiperazine

The synthesis of 1-isopropylpiperazine is primarily achieved through two main strategies: N-alkylation of piperazine and reductive amination. Both methods offer distinct advantages and can be adapted for various scales of production.

N-Alkylation of Piperazine

This classical approach involves the direct reaction of piperazine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is typically used.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4-5 equivalents) in a suitable solvent such as acetonitrile (B52724) or ethanol.

-

Addition of Alkylating Agent: To the stirred solution, add 2-bromopropane (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any precipitated piperazine hydrobromide. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent.

Reductive Amination

Reductive amination offers an alternative route to 1-isopropylpiperazine, involving the reaction of piperazine with acetone (B3395972) in the presence of a reducing agent. This method can provide high yields and good purity.

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1 equivalent) and acetone (1.2 equivalents) in a suitable solvent, such as methanol or dichloromethane.

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Biological Activity

While specific quantitative data for the biological activity of 1-isopropylpiperazine is not extensively reported in publicly available literature, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects. The potential activities of 1-isopropylpiperazine can be inferred from studies on related compounds.

Antimicrobial and Antifungal Activity

A study on alkylated piperazines and piperazine-azole hybrids reported that many of these molecules exhibited broad-spectrum antifungal activity, with some showing excellent MIC values against non-albicans Candida and Aspergillus strains.[6][7] This suggests that simple alkyl substitution on the piperazine ring can contribute to antifungal properties.

Central Nervous System (CNS) Activity

The piperazine ring is a well-established pharmacophore in many centrally acting drugs. Derivatives of piperazine are known to interact with various neurotransmitter receptors, including sigma (σ), dopamine, and serotonin (B10506) receptors.

While direct binding data for 1-isopropylpiperazine at sigma receptors is not available, a closely related compound, 1-(1-isobutyl)-4-(2-anisoyl)piperazine (IPAG), has been identified as a high-affinity ligand for the sigma-1 receptor.[13] Studies on various piperidine (B6355638) and piperazine-based compounds have revealed nanomolar affinities for the sigma-1 receptor.[14] Given the structural similarities, it is conceivable that 1-isopropylpiperazine may also interact with sigma receptors.

Some piperidine and piperazine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[4][15] Inhibition of these enzymes can lead to antidepressant and neuroprotective effects. While there is no direct evidence of 1-isopropylpiperazine's effect on MAO, its structural features warrant investigation into this potential activity. For instance, piperine, a piperidine alkaloid, has been shown to inhibit both MAO-A and MAO-B.[13]

Conclusion

1-Isopropylpiperazine is a readily accessible synthetic building block with potential for diverse applications in drug discovery. While its own pharmacological profile is not yet extensively characterized, the known activities of related piperazine derivatives, particularly in the areas of antimicrobial and central nervous system research, suggest that it is a valuable lead structure for further investigation. The synthetic protocols provided herein offer a solid foundation for the preparation of 1-isopropylpiperazine and its derivatives for biological screening and development. Future research should focus on obtaining specific quantitative data on its receptor binding affinities and antimicrobial spectrum to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Isopropylpiperazine 97 4318-42-7 [sigmaaldrich.com]

- 3. 1-异丙基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apjhs.com [apjhs.com]

- 10. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of Isopropylpiperazine

An In-depth Technical Guide on the Physical Properties of Isopropylpiperazine

This technical guide provides a comprehensive overview of the core (CAS: 4318-42-7). It is intended for researchers, scientists, and professionals in drug development who require detailed information for their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of these scientific workflows.

Core Physical and Chemical Properties

This compound is an organic compound featuring a piperazine (B1678402) ring with an isopropyl group attached to one of the nitrogen atoms.[1] It typically presents as a colorless to pale yellow liquid.[1][2][3] This compound serves as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.[1][3]

Data Presentation

The following table summarizes the key physical properties of 1-Isopropylpiperazine.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [2][4] |

| Molecular Weight | 128.22 g/mol | [2][4] |

| Appearance | Colorless to pale yellow clear liquid | [1][2][3] |

| Boiling Point | 180-181 °C (at 760 mmHg) | [2][5][6] |

| Density | 0.896 g/mL (or g/cm³) | [2][6] |

| Refractive Index | n20/D 1.4710 (lit.) | [2][5][6] |

| Flash Point | 54.4 °C (129.9 / 130 °F) - closed cup | [2][6] |

| Solubility | Slightly soluble to soluble in water; soluble in various organic solvents. | [1][2][5] |

| Vapor Pressure | 1.4 ± 0.3 mmHg at 25°C | [7] |

Experimental Protocols

This section details the standard methodologies for determining the principal physical properties of a liquid compound like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a fundamental physical property for characterizing and assessing the purity of volatile liquids.[8] The micro-reflux method is suitable when only a small sample volume is available.[9]

Protocol:

-

Sample Preparation: Using a pipette, introduce approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.[9]

-

Apparatus Setup:

-

Clamp the test tube securely within a heating block or oil bath.

-

Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned just above the liquid's surface to measure the vapor temperature.[10] The thermometer should not touch the sides or bottom of the test tube.

-

-

Heating and Observation:

-

Turn on the stirrer to provide gentle agitation.

-

Begin heating the block or bath at a controlled rate.

-

Observe the sample for the onset of boiling (formation of bubbles) and condensation of vapor on the cooler, upper walls of the test tube. This condensation ring indicates the liquid is refluxing.[9]

-

-

Measurement:

-

Post-Measurement: Turn off the heat source and allow the apparatus to cool completely before disassembly.

Determination of Density (Mass by Volume Method)

Density is a measure of a substance's mass per unit of volume and is a useful constant for substance identification. It can be determined by precisely measuring the mass of a known volume of the liquid.

Protocol:

-

Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and record its mass.[11] Alternatively, use the 'tare' function to zero the balance.[12]

-

Volume Measurement: Carefully add a specific volume of this compound (e.g., 5-10 mL) to the graduated cylinder. Read the volume precisely from the bottom of the meniscus.[11]

-

Mass of Cylinder and Liquid: Place the graduated cylinder containing the liquid back on the balance and record the combined mass.[11]

-

Calculation:

-

Replication: For improved accuracy, repeat the procedure two more times and calculate the average density.[11]

Determination of Solubility (Gravimetric Saturation Method)

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[14] This protocol determines solubility in a specific solvent (e.g., water).

Protocol:

-

Solvent Preparation: Measure a precise volume of the chosen solvent (e.g., 10 mL of distilled water) into a sealable container, such as a test tube or small flask. Measure and record the temperature of the solvent.[14]

-

Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.

-

Equilibration: Seal the container and agitate it (e.g., using a shaker or vortex mixer) until the solute is completely dissolved.[14]

-

Incremental Addition to Saturation: Continue adding small, weighed increments of this compound, agitating after each addition, until a small amount of the liquid solute no longer dissolves and remains as a separate phase, indicating a saturated solution.[14]

-

Mass Calculation:

-

Determine the total mass of this compound that was added to the solvent.

-

If any undissolved solute can be separated and weighed, subtract this from the total to find the mass that dissolved. For a liquid solute, this is often determined by calculating the total mass added to achieve saturation.

-

-

Solubility Expression: Express the solubility as grams of solute per 100 mL or 100 g of solvent at the recorded temperature.

References

- 1. CAS 4318-42-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]

- 6. 1-异丙基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Isopropylpiperazine 98% CAS: 4318-42-7 - Manufacturer and Supplier | New Venture [nvchem.net]

- 8. vernier.com [vernier.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to (S)-1-Boc-2-isopropylpiperazine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-isopropylpiperazine is a chiral heterocyclic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a sterically defined isopropyl group with a versatile piperazine (B1678402) scaffold mono-protected with a tert-butoxycarbonyl (Boc) group, make it an invaluable intermediate for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and logical workflows to aid researchers in its effective utilization.

Core Properties of (S)-1-Boc-2-isopropylpiperazine

A thorough understanding of the physicochemical properties of (S)-1-Boc-2-isopropylpiperazine is essential for its handling, reaction setup, and purification. The following tables summarize the key physical, chemical, and spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 674792-05-3 | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | |

| Molecular Weight | 228.33 g/mol | [2] |

| IUPAC Name | tert-butyl (2S)-2-isopropylpiperazine-1-carboxylate | [1] |

| Appearance/Physical Form | Liquid | [1] |

| Boiling Point (Predicted) | 298.4 ± 15.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 0.980 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.41 ± 0.40 | [3] |

| InChI Key | NZTWGWFHWJARJX-SNVBAGLBSA-N | [1] |

Spectroscopic Data

The following tables provide typical spectroscopic data for (S)-1-Boc-2-isopropylpiperazine, which are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 3.9 | m | 1H | CH (piperazine ring) |

| ~3.0 - 3.2 | m | 2H | CH₂ (piperazine ring) |

| ~2.8 - 3.0 | m | 2H | CH₂ (piperazine ring) |

| ~2.6 - 2.8 | m | 1H | NH (piperazine ring) |

| ~1.8 - 2.0 | m | 1H | CH (isopropyl) |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~0.9 | d | 6H | CH(CH₃)₂ (isopropyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~55 | CH (piperazine ring) |

| ~45-50 | CH₂ (piperazine ring) |

| ~30 | CH (isopropyl) |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~18-20 | CH(CH₃)₂ (isopropyl) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3340 | N-H Stretch |

| ~2970 | C-H Stretch (aliphatic) |

| ~1695 | C=O Stretch (carbamate) |

| ~1420 | C-N Stretch |

| ~1170 | C-O Stretch |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 229.19 | [M+H]⁺ |

| 173.14 | [M - C₄H₈]⁺ (Loss of isobutylene (B52900) from Boc group) |

| 129.13 | [M - Boc]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Synthesis of (S)-1-Boc-2-isopropylpiperazine

The enantiomerically pure (S)-1-Boc-2-isopropylpiperazine can be synthesized through several routes. The most common methods involve the direct Boc-protection of the corresponding chiral piperazine or a chiral pool synthesis approach starting from a readily available chiral precursor like an amino acid.

Method 1: Direct N-Boc Protection of (S)-2-isopropylpiperazine

This method is straightforward if the chiral (S)-2-isopropylpiperazine is available. The protection of one of the nitrogen atoms is achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Experimental Protocol:

-

Reaction Setup: To a solution of (S)-2-isopropylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (0.1-0.5 M), add triethylamine (B128534) (1.1 eq) as a base.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford (S)-1-Boc-2-isopropylpiperazine as a liquid.

Method 2: Chiral Pool Synthesis from (S)-Valine

A highly effective strategy for synthesizing the (S)-enantiomer is to start from the naturally occurring amino acid, (S)-valine, which possesses the required isopropyl stereocenter.[4]

Conceptual Workflow:

This multi-step synthesis involves the reduction of the carboxylic acid of N-protected (S)-valine to an alcohol, followed by the introduction of a second nitrogen atom and subsequent cyclization to form the piperazine ring. The final step is the Boc-protection of the piperazine.

Applications in Drug Discovery

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.[4] (S)-1-Boc-2-isopropylpiperazine is particularly valuable for developing drugs targeting the central nervous system (CNS), where the chirality introduced by the isopropyl group can significantly influence receptor binding and selectivity.[4]

Role as a Versatile Intermediate

The Boc-protected nitrogen at the 1-position allows for selective functionalization at the unprotected N4 position through reactions such as alkylation, acylation, and reductive amination. Subsequent deprotection of the Boc group under acidic conditions reveals the N1 amine for further modification, making it a highly versatile building block for creating diverse chemical libraries.

Application in CNS Drug Candidate Screening

Derivatives of (S)-1-Boc-2-isopropylpiperazine are frequently screened for their activity at various CNS receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. A common experimental workflow for this purpose is a competitive radioligand binding assay.

Experimental Workflow: Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity of newly synthesized derivatives of (S)-1-Boc-2-isopropylpiperazine to the dopamine D2 receptor.

Detailed Protocol Steps:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in a fresh binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the binding buffer, the test compound (a derivative of (S)-1-Boc-2-isopropylpiperazine) at various concentrations, and a known radioligand for the D2 receptor (e.g., [³H]-Spiperone).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known D2 antagonist, such as haloperidol).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

-

Wash the filters multiple times with an ice-cold wash buffer to remove any unbound radioactivity.

-

-

Scintillation Counting and Data Analysis:

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation to determine the binding affinity of the test compound for the dopamine D2 receptor.[5]

-

Signaling Pathway Modulation

Piperazine-containing compounds are known to modulate various signaling pathways. For instance, in the context of CNS disorders, they can act as agonists or antagonists at G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, thereby influencing downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).

Conclusion

(S)-1-Boc-2-isopropylpiperazine is a highly valuable and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and the synthetic flexibility offered by the mono-Boc-protected piperazine scaffold make it an ideal starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system. This guide provides the essential technical information and experimental frameworks to facilitate the effective use of this important compound in research and development.

References

- 1. (S)-1-Boc-2-Isopropylpiperazine | 674792-05-3 [sigmaaldrich.com]

- 2. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-Boc-2-isopropylpiperazine CAS#: 674792-05-3 [amp.chemicalbook.com]

- 4. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]

- 5. benchchem.com [benchchem.com]

Isopropylpiperazine: A Technical Review for Drug Discovery Professionals

Foreword: This document provides a comprehensive technical overview of isopropylpiperazine, a heterocyclic amine of significant interest in pharmaceutical and chemical research. This compound, with its core piperazine (B1678402) scaffold, serves as a crucial building block in the synthesis of a diverse range of bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, analytical methods, and toxicological profile. While the pharmacological profile of many piperazine derivatives is well-documented, specific quantitative data on this compound's direct receptor interactions remains an area for further investigation.

Chemical and Physical Properties

This compound, also known as 1-(1-methylethyl)piperazine, is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| CAS Number | 4318-42-7 | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 180-181 °C | [2] |

| Density | 0.896 g/cm³ | [1] |

| Flash Point | 54.4 °C (closed cup) | [1][2] |

| Solubility | Slightly soluble in water; soluble in various organic solvents. | [4] |

| pKa | 9.23 ± 0.10 (Predicted) | [5] |

Synthesis of this compound

The synthesis of N-substituted piperazines, including this compound, can be achieved through several established methods. The most common approaches involve the N-alkylation of the piperazine ring.

Reductive Amination

Reductive amination is a versatile method for the synthesis of N-alkylated amines. This process involves the reaction of piperazine with a ketone (in this case, acetone) to form an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[6]

A detailed experimental protocol for a similar reductive amination is described for the synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine.[6] This can be adapted for the synthesis of this compound by starting with piperazine instead of N-(4-hydroxyphenyl)piperazine.

Experimental Protocol: Reductive Amination (Adapted) [6]

-

Reaction Setup: In a suitable reaction vessel, dissolve piperazine and acetone in a mixture of methanol (B129727) and water.

-

Reduction: To the stirred solution, add sodium cyanoborohydride.

-

pH Adjustment: Adjust the pH of the resulting solution to approximately 7.5 by the dropwise addition of 1N hydrochloric acid.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding water to precipitate the product.

-

Purification: Collect the precipitated solid by suction filtration and dry the crude product. Further purification can be achieved by recrystallization or column chromatography.

Direct N-Alkylation

Another common method is the direct N-alkylation of piperazine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base to neutralize the hydrohalic acid byproduct.[1] To favor mono-alkylation over di-alkylation, an excess of piperazine can be used, or one of the nitrogen atoms on the piperazine ring can be protected with a suitable protecting group (e.g., Boc) which is later removed.

A patent from 1950 describes a method for preparing mono-N-isopropylpiperazine by heating diethanolamine (B148213) and isopropylamine (B41738) in the presence of an alumina-nickel catalyst.[7]

Experimental Protocol: Direct Alkylation (from Patent US2525223A) [7]

-

Reaction Mixture: A suspension of an alumina-nickel catalyst in diethanolamine and isopropylamine is prepared in an autoclave.

-

Heating: The reaction mixture is heated to 250 °C for 3 hours.

-

Catalyst Removal: The catalyst is removed by filtration.

-

Distillation: The filtrate is distilled, and the fraction collected between 100-190 °C is retained.

-

Purification: The collected fraction is dried over solid potassium hydroxide (B78521) and redistilled to yield mono-N-isopropylpiperazine.

Analytical Methods

The detection and quantification of this compound and its derivatives are crucial for quality control, reaction monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[8]

Experimental Protocol: HPLC Analysis [8]

-

Column: Newcrom R1 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: As piperazine derivatives may lack a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often necessary.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis (General)

-

Sample Preparation: The sample is dissolved in a suitable organic solvent.

-

Injection: The sample is injected into the GC inlet where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity.

-

Detection: The separated components elute from the column and enter the mass spectrometer, where they are ionized, fragmented, and detected, providing a unique mass spectrum for identification.

Pharmacological Context and Toxicological Profile

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[10] Many N-arylpiperazine derivatives exhibit activity at serotonin (B10506) and dopamine (B1211576) receptors.[10] While this compound is primarily used as a pharmaceutical intermediate in the synthesis of more complex molecules, its own pharmacological and toxicological properties are of interest.[3][4]

Potential CNS Activity

Given the prevalence of the piperazine motif in CNS-active drugs, it is plausible that this compound itself may possess some degree of CNS activity. However, to date, there is a lack of publicly available quantitative data, such as receptor binding affinities (Ki values) or functional potencies (IC50 or EC50 values), for this compound at key CNS targets like dopamine and serotonin receptors. The primary role of this compound in the literature is that of a synthetic building block.[3][4]

The general mechanism of action for many piperazine-containing CNS drugs involves interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, leading to modulation of downstream signaling pathways.

Toxicology

The toxicological profile of this compound is important for its safe handling and for assessing the potential risks of any derived active pharmaceutical ingredients.

| Toxicity Data | Value | Species | Route | Source(s) |

| LD50 | 2536 mg/kg | Rat | Oral | [1][11] |

| LD50 | 573 mg/kg | Rabbit | Dermal | [1][11] |

Safety and Handling:

This compound is classified as a flammable liquid and vapor.[1] It is toxic in contact with skin, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2] It should be stored in a well-ventilated area away from heat, sparks, and open flames.[12]

Conclusion

This compound is a valuable chemical intermediate with a foundation in the well-established pharmacology of the piperazine scaffold. While its direct and specific pharmacological activities are not extensively documented in publicly available literature, its role as a precursor to a wide range of potential therapeutics, particularly those targeting the central nervous system, is clear. The synthetic routes to this compound are well-defined, and analytical methods for its characterization are readily available. The provided toxicological data underscores the importance of proper handling procedures. Further research into the specific receptor binding profile and in vitro/in vivo pharmacology of this compound itself could unveil novel biological activities and further expand its utility in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Isopropylpiperazine as a Heterocyclic Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylpiperazine, a heterocyclic amine, is a pivotal structural motif and a versatile building block in contemporary medicinal chemistry. Its unique physicochemical properties, conferred by the piperazine (B1678402) ring and the isopropyl substituent, make it a valuable intermediate in the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of 1-isopropylpiperazine (B163126), including its chemical and physical properties, detailed synthesis protocols, spectral analysis, and its significant role as a precursor in the development of central nervous system (CNS) therapeutics. Furthermore, this guide outlines experimental protocols for the biological evaluation of compounds derived from this scaffold, offering a valuable resource for researchers in drug discovery and development.

Introduction

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] The introduction of an isopropyl group at one of the nitrogen atoms to form 1-isopropylpiperazine enhances lipophilicity while maintaining the core's hydrogen bonding capabilities, making it a desirable feature in the design of new chemical entities.[2] This guide delves into the technical details of 1-isopropylpiperazine, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1-isopropylpiperazine is essential for its effective use in synthesis and research. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 1-Isopropylpiperazine

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂ | [3][4] |

| Molecular Weight | 128.22 g/mol | [3][4] |

| CAS Number | 4318-42-7 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 180-181 °C | [3] |

| Density | 0.896 g/mL | [3] |

| Refractive Index (n20/D) | 1.4710 | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

| Flash Point | 54.4 °C | [3] |

Table 2: Spectroscopic Data of 1-Isopropylpiperazine

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (Proton NMR) | Please refer to detailed spectral data for specific peak assignments. | [5] |

| ¹³C NMR (Carbon NMR) | Please refer to detailed spectral data for specific peak assignments. | [5][6] |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Characteristic peaks for N-H, C-H, and C-N bonds. Refer to detailed spectral data for specific wavenumbers. | [5] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z 128. Fragmentation pattern provides structural information. | [5] |

Synthesis of 1-Isopropylpiperazine

The most common method for the synthesis of 1-isopropylpiperazine is the mono-N-alkylation of piperazine with an isopropyl halide. Controlling the reaction conditions is crucial to favor the formation of the mono-substituted product over the di-substituted byproduct.

General Experimental Protocol for Mono-N-Alkylation

This protocol is a generalized procedure based on established methods for the N-alkylation of piperazines.[7][8][9]

Materials:

-

Piperazine

-

Isopropyl bromide (or isopropyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile (B52724) or ethanol (B145695) as solvent

-

Dichloromethane (B109758) and water for workup

-

Anhydrous sodium sulfate (B86663) for drying

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of piperazine (e.g., 4 equivalents) and anhydrous potassium carbonate (2 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask.

-

Addition of Alkylating Agent: Slowly add isopropyl bromide (1 equivalent) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and piperazine salts. Wash the filter cake with acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining piperazine salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-isopropylpiperazine by fractional distillation or column chromatography on silica gel.

Role in Drug Development: A Precursor to CNS-Active Agents

1-Isopropylpiperazine is a key intermediate in the synthesis of several important central nervous system (CNS) drugs, including atypical antipsychotics like aripiprazole (B633) and olanzapine (B1677200). The piperazine moiety often plays a crucial role in the pharmacophore responsible for receptor binding.

Signaling Pathways of Aripiprazole and Olanzapine

The therapeutic effects of aripiprazole and olanzapine are mediated through their interaction with various neurotransmitter receptors. Below are simplified diagrams of some of the key signaling pathways they modulate.

Biological Evaluation of Piperazine Derivatives

While 1-isopropylpiperazine itself is primarily a synthetic intermediate, its derivatives often exhibit significant biological activity. Standard in vitro assays are crucial for evaluating the potential of these new compounds.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.[10][11]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)